3-(3-Amino-4-methyl-phenyl)-propionic acid ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-4-methyl-phenyl)-propionic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-4-methylbenzoic acid.
Esterification: The carboxylic acid group of 3-amino-4-methylbenzoic acid is converted to its ethyl ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Purification: The resulting ester is purified through recrystallization or distillation to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Amino-4-methyl-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(3-nitro-4-methyl-phenyl)-propionic acid ethyl ester.
Reduction: Formation of this compound.
Substitution: Formation of various derivatives depending on the substituent used.
Scientific Research Applications
3-(3-Amino-4-methyl-phenyl)-propionic acid ethyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Amino-4-methyl-phenyl)-propionic acid ethyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
3-(3-Amino-4-methyl-phenyl)-propionic acid ethyl ester is similar to other phenylpropionic acid derivatives, such as:
3-(3-Amino-4-methyl-phenyl)-propionic acid: This compound lacks the ester group and has different chemical properties.
3-(3-Nitro-4-methyl-phenyl)-propionic acid ethyl ester: This compound has a nitro group instead of an amino group, leading to different reactivity and biological activity.
Uniqueness: The presence of the amino group in this compound makes it unique compared to other phenylpropionic acid derivatives. This amino group can participate in various chemical reactions, providing versatility in its applications.
Properties
IUPAC Name |
ethyl 3-(3-amino-4-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)7-6-10-5-4-9(2)11(13)8-10/h4-5,8H,3,6-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBKMZSIQGBXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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